molecular formula C20H36N2O2 B6061702 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B6061702
M. Wt: 336.5 g/mol
InChI Key: VHYKAEDZTZYMNT-UHFFFAOYSA-N
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Description

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that belongs to the class of drugs known as opioid receptor antagonists. It is commonly referred to as Nalmefene and is used in the treatment of alcohol dependence. Nalmefene is a synthetic opioid receptor antagonist that is structurally similar to naloxone and naltrexone.

Mechanism of Action

Nalmefene is a competitive antagonist of the mu-opioid receptor, which is one of the three major types of opioid receptors in the brain. By binding to the mu-opioid receptor, Nalmefene blocks the effects of endogenous opioids, such as endorphins, and exogenous opioids, such as morphine and heroin. This results in a reduction in the release of dopamine, which is responsible for the pleasurable effects of alcohol and other drugs of abuse.
Biochemical and Physiological Effects:
Nalmefene has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is responsible for the pleasurable effects of alcohol. This reduces the appeal of alcohol, making it less likely for the user to consume it. Nalmefene has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is responsible for the stress response in the body. This reduces the anxiety and stress associated with alcohol withdrawal.

Advantages and Limitations for Lab Experiments

Nalmefene has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective antagonist of the mu-opioid receptor, making it an ideal tool for studying the role of the mu-opioid receptor in the brain. Another advantage is that it has a long half-life, which allows for sustained and prolonged effects. However, one of the limitations is that it can only be used in animal studies, as it is not approved for human use. Another limitation is that it can be difficult to administer, as it has poor solubility in water and requires specialized equipment for administration.

Future Directions

There are several future directions for the study of Nalmefene. One direction is to study the effects of Nalmefene on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Another direction is to study the effects of Nalmefene on other drugs of abuse, such as cocaine and methamphetamine. Additionally, further research is needed to determine the optimal dosing and administration of Nalmefene for the treatment of alcohol dependence. Finally, there is a need for more research on the safety and efficacy of Nalmefene in human subjects.
Conclusion:
In conclusion, Nalmefene is a synthetic opioid receptor antagonist that has been extensively studied for its potential use in the treatment of alcohol dependence. It works by blocking the opioid receptors in the brain, which reduces the pleasurable effects of alcohol and decreases the risk of relapse. Nalmefene has several advantages and limitations for lab experiments, and there are several future directions for the study of Nalmefene.

Synthesis Methods

Nalmefene is synthesized by the reaction of 1-(cyclohexylmethyl)-4-piperidinone with tetrahydro-2-furanylmethylamine in the presence of an acid catalyst. The reaction yields 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide as the final product. The synthesis of Nalmefene has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

Nalmefene has been widely studied for its potential use in the treatment of alcohol dependence. It has been shown to reduce alcohol consumption and decrease the risk of relapse in patients with alcohol dependence. Nalmefene works by blocking the opioid receptors in the brain, which are responsible for the release of dopamine, a neurotransmitter that is involved in the reward system of the brain. By blocking the opioid receptors, Nalmefene reduces the pleasurable effects of alcohol, making it less appealing to the user.

properties

IUPAC Name

3-[1-(cyclohexylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2/c23-20(21-15-19-7-4-14-24-19)9-8-17-10-12-22(13-11-17)16-18-5-2-1-3-6-18/h17-19H,1-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYKAEDZTZYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide

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